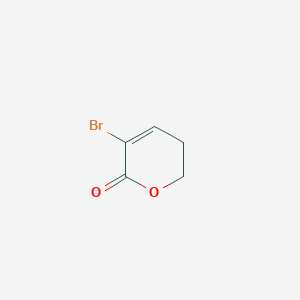

3-bromo-5,6-dihydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCHEWALMADBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446006 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104184-64-7 | |

| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one

This guide provides a comprehensive walkthrough for the structural elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one, a valuable building block in organic synthesis. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing an integrated approach to spectroscopic analysis.

Introduction: The Importance of Structural Verification

This compound is an α,β-unsaturated lactone, a class of compounds known for their reactivity and presence in various natural products.[1][2][3][4] The precise structural confirmation of this molecule is paramount for its application in complex synthetic pathways, ensuring the desired stereochemistry and regiochemistry of subsequent reactions. This guide will demonstrate how a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for unambiguous structure determination.

An Integrated Spectroscopic Approach

The core of modern structure elucidation lies not in a single technique but in the synergistic interpretation of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to a single, consistent structure.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Expected Data & Interpretation

For this compound (C₅H₅BrO₂), the mass spectrum is expected to show a characteristic molecular ion peak (M⁺) pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[5][6][7] This results in two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

M⁺ peak: Corresponding to the molecule with the ⁷⁹Br isotope.

-

M+2 peak: Corresponding to the molecule with the ⁸¹Br isotope.

The observed mass spectrum for this compound shows molecular ion peaks at m/z 177.9 and 176.9, confirming the presence of one bromine atom.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Detection Mode: Positive ion

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragmentation patterns. The presence of the M⁺ and M+2 peaks in an approximate 1:1 ratio is a strong indicator of a monobrominated compound.[5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the key functional groups are the α,β-unsaturated lactone.

Expected Data & Interpretation

The IR spectrum will be dominated by the stretching vibrations of the C=O and C=C bonds of the α,β-unsaturated lactone system.

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| C=O (Lactone) | 1720-1780 | 1733 |

| C=C (Alkene) | 1600-1680 | 1615 |

The observed strong absorption at 1733 cm⁻¹ is characteristic of a six-membered ring (δ-lactone) carbonyl group.[8][9][10] The absorption at 1615 cm⁻¹ confirms the presence of a carbon-carbon double bond in conjugation with the carbonyl.[8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat sample (liquid) placed between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

-

Detector: DTGS or MCT

-

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their spatial relationships. A combination of ¹H and ¹³C NMR is essential for complete structure elucidation.[11][12][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | 7.30 | triplet | 4.6 | Vinylic proton adjacent to bromine |

| H-6 | 4.49 | triplet | 6.1 | Methylene protons adjacent to the ring oxygen |

| H-5 | 2.58 | doublet of triplets | 6.1, 4.6 | Methylene protons adjacent to the vinylic proton and H-6 |

-

The downfield chemical shift of the proton at 7.30 ppm is characteristic of a vinylic proton in an α,β-unsaturated system, further deshielded by the adjacent electronegative bromine atom.

-

The triplet at 4.49 ppm is indicative of a -CH₂- group adjacent to another -CH₂- group and an oxygen atom.

-

The multiplet at 2.58 ppm corresponds to a -CH₂- group coupled to both the vinylic proton and the methylene protons at the 6-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-2 | 159.1 | Carbonyl carbon |

| C-3 | 113.3 | Brominated vinylic carbon |

| C-4 | 146.2 | Vinylic carbon |

| C-6 | 66.7 | Carbon adjacent to the ring oxygen |

| C-5 | 26.5 | Aliphatic carbon |

-

The signal at 159.1 ppm is in the expected range for a lactone carbonyl carbon.

-

The signals at 113.3 and 146.2 ppm are characteristic of the sp² hybridized carbons of the double bond. The upfield shift of the C-3 signal is consistent with the attachment of the bromine atom.

-

The signals at 66.7 and 26.5 ppm correspond to the sp³ hybridized carbons of the dihydropyran ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Nuclei: ¹H and ¹³C

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the corresponding atoms in the proposed structure.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from all three spectroscopic techniques.

Sources

- 1. Unsaturated lactones from Aspergillus ochraceopetaliformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of α,β-unsaturated γ-lactono-hydrazides from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. youtube.com [youtube.com]

- 13. preprints.org [preprints.org]

A Technical Guide to the Spectroscopic Analysis of Flumetsulam

Executive Summary and CAS Number Clarification

This technical guide provides an in-depth analysis of the spectroscopic properties of the herbicide Flumetsulam. It is designed for researchers, analytical scientists, and professionals in drug and pesticide development. This document synthesizes available data on Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and provides expert-driven predictions for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the molecule's distinct structural features.

Important Note on CAS Number: The topic was specified with CAS number 104184-64-7. However, extensive database searches indicate that this number is not associated with Flumetsulam. The correct and universally recognized CAS Registry Number for Flumetsulam is 98967-40-9 .[1][2] This guide will exclusively refer to the spectroscopic data for Flumetsulam, CAS 98967-40-9.

Introduction to Flumetsulam

Flumetsulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical class.[1][3] It is widely used for the pre- and post-emergence control of broadleaf weeds in major crops such as corn, soybeans, and cereals.[4] Its mode of action involves the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants, which ultimately halts cell division and growth.[3][5]

| Property | Value | Source(s) |

| IUPAC Name | N-(2,6-difluorophenyl)-5-methyl-[3][4]triazolo[1,5-a]pyrimidine-2-sulfonamide | [3][4] |

| CAS Number | 98967-40-9 | [1][3][4] |

| Molecular Formula | C₁₂H₉F₂N₅O₂S | [1][3] |

| Molecular Weight | 325.29 g/mol | [1][3] |

| Monoisotopic Mass | 325.044502 u | [3] |

| Physical Form | White to off-white or light beige powder/crystals | [6][7] |

| Solubility | Soluble in chloroform; low solubility in water which increases with pH | [3][6] |

Molecular Structure and Spectroscopic Implications

The chemical structure of Flumetsulam is fundamental to understanding its spectroscopic signature. It is composed of three key moieties: a 2,6-difluorophenyl ring, a sulfonamide linker, and a 5-methyl-triazolo[1,5-a]pyrimidine heterocyclic system. Each of these components contributes distinct and identifiable features in various spectroscopic analyses.

-

Difluorophenyl Ring: The aromatic ring provides signals in the aromatic region of NMR spectra and contributes significantly to the UV chromophore. The two fluorine atoms create characteristic coupling patterns in both ¹H and ¹³C NMR and can be directly observed in ¹⁹F NMR.

-

Sulfonamide Group (-SO₂NH-): This group is a strong infrared absorber, with characteristic stretching vibrations for the S=O and N-H bonds. The acidic proton on the nitrogen is observable in ¹H NMR, though its chemical shift can be highly variable.

-

Triazolopyrimidine System: This fused heterocyclic system contains both aromatic-like and aliphatic (methyl) protons and carbons, each with a distinct chemical environment. The nitrogen atoms and C=N bonds contribute to the UV absorption and IR spectrum.

Caption: Chemical structure of Flumetsulam (CAS 98967-40-9).

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the confirmation and quantification of Flumetsulam. Due to its polarity and thermal lability, electrospray ionization (ESI) coupled with liquid chromatography (LC) is the method of choice.

Ionization and Detection: In positive-ion ESI mode, Flumetsulam is readily detected. The most common adducts observed are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.[8]

Key Ions:

-

m/z 326 [M+H]⁺: The protonated parent molecule, corresponding to the molecular weight of 325.3 plus a proton. This is typically the base peak or a major ion in the full scan spectrum.[8]

-

m/z 348 [M+Na]⁺: The sodium adduct of the parent molecule, often observed when sodium salts are present in the mobile phase or sample matrix.[8]

-

m/z 129: A significant fragment ion observed in MS/MS experiments, which can be used as a quantifier or qualifier ion for selective detection in complex matrices.[8]

The fragmentation pathway leading to m/z 129 likely involves cleavage of the sulfonamide bond, but detailed fragmentation studies are proprietary or not widely published.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flumetsulam possesses strong chromophores—the difluorophenyl ring and the triazolopyrimidine system—making it highly active in the UV region. This property is extensively used for its detection in HPLC-UV methods.[8][9] The absorption spectrum is sensitive to pH due to the acidic nature of the sulfonamide proton.

A comprehensive study by Canada's Pest Management Regulatory Agency provides the following spectral data:

| Medium | λmax 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹ cm⁻¹) |

| Acidic (0.08 N HCl) | 213.3 | 3.80 x 10⁴ | 268.1 | 6.36 x 10³ |

| Neutral (Water) | 210.6 | 3.88 x 10⁴ | 275.9 | 6.52 x 10³ |

| Basic (0.08 N NaOH) | 211.2 | 3.63 x 10⁴ | 275.2 | 6.51 x 10³ |

The slight bathochromic shift (from ~268 nm to ~276 nm) observed when moving from acidic to neutral/basic conditions is consistent with the deprotonation of the sulfonamide nitrogen, which alters the electronic distribution across the molecule. For routine quantitative analysis, a detection wavelength of 225 nm is commonly employed to achieve high sensitivity.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several vendors confirm the identity of their Flumetsulam standards by NMR, specific, publicly available spectral data with peak assignments is scarce.[6][7][10] The following is an expert prediction of the key signals in ¹H and ¹³C NMR spectra based on the molecular structure and standard chemical shift principles.

Predicted ¹H NMR Spectrum

(Solvent: CDCl₃ or DMSO-d₆)

-

~ 2.5-2.7 ppm (Singlet, 3H): This signal corresponds to the methyl group (-CH₃) on the pyrimidine ring. It appears as a singlet as there are no adjacent protons to couple with.

-

~ 7.0-7.2 ppm (Doublet of Doublets or Triplet, 2H): These are the two equivalent protons at the 3- and 5-positions of the 2,6-difluorophenyl ring. They would appear as a triplet due to coupling with the proton at the 4-position.

-

~ 7.3-7.5 ppm (Triplet of Triplets, 1H): This signal arises from the proton at the 4-position of the difluorophenyl ring, coupled to the two adjacent protons and the two ortho fluorine atoms.

-

~ 7.4-7.6 ppm (Doublet, 1H) & ~ 8.4-8.6 ppm (Doublet, 1H): These two signals correspond to the two non-equivalent protons on the triazolopyrimidine ring system. The specific shifts and coupling constants would depend on their precise electronic environment.

-

~ 9.0-11.0 ppm (Broad Singlet, 1H): This broad, exchangeable signal is from the acidic sulfonamide proton (-SO₂NH-). Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

A ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the structure.

-

Aliphatic Region (~15-25 ppm): One signal for the methyl carbon.

-

Aromatic/Heteroaromatic Region (~110-165 ppm): Eleven signals corresponding to the carbons of the difluorophenyl and triazolopyrimidine rings. The carbons directly bonded to fluorine will show large C-F coupling constants, and those bonded to nitrogen will be shifted accordingly.

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 3000 - 3100 | Aromatic C-H Stretch | Phenyl and Pyrimidine rings |

| 2850 - 2960 | Aliphatic C-H Stretch | Methyl group (-CH₃) |

| 1500 - 1620 | C=N and C=C Stretches | Triazolopyrimidine ring |

| 1450 - 1500 | Aromatic C=C Stretches | Phenyl ring |

| 1330 - 1370 | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |

| 1150 - 1180 | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |

| 1100 - 1250 | C-F Stretch | Difluorophenyl group |

Comprehensive Analytical Workflows

The selection of an analytical method depends on the objective, whether it is for structural confirmation, quantitative analysis in a formulation, or trace residue analysis in an environmental matrix.

Caption: General workflow for the spectroscopic analysis of Flumetsulam.

Experimental Protocols

Protocol 7.1: Quantitative Analysis by HPLC-UV This protocol is suitable for determining the concentration of Flumetsulam in formulations or fortified samples.

-

Standard Preparation: Prepare a stock solution of 1000 µg/mL Flumetsulam in acetonitrile. Perform serial dilutions in the mobile phase to create calibration standards from 0.05 to 5 µg/mL.

-

Sample Preparation:

-

For formulations: Accurately weigh the sample, dissolve in acetonitrile, and dilute to fall within the calibration range.

-

For soybeans: Utilize a liquid-liquid extraction followed by a solid-phase extraction (SPE) cleanup as described in the literature.[8]

-

-

Chromatographic Conditions:

-

Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples by interpolation from this curve.

Protocol 7.2: Confirmatory Analysis by LC-MS/MS This protocol is for unambiguous identification and trace-level quantification.

-

Sample and Standard Preparation: Prepare as in Protocol 7.1, but use LC-MS grade solvents and dilute to the ng/mL range.

-

Chromatographic Conditions: Use similar LC conditions as above, but a smaller column diameter (e.g., 2.1 mm) and lower flow rate (e.g., 0.3-0.4 mL/min) are preferable to optimize ESI efficiency.

-

Mass Spectrometer Conditions (ESI+):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Quantifier: 326 -> 129

-

Qualifier: 326 -> [another stable fragment]

-

-

Instrument Tuning: Optimize cone voltage and collision energy for the parent ion (m/z 326) and its fragments to maximize signal intensity.

-

-

Data Analysis: Confirm identity by verifying the retention time and the ratio of quantifier to qualifier ions against a certified reference standard. Quantify using the area of the primary MRM transition.

Protocol 7.3: Structural Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of high-purity Flumetsulam standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumental Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in assigning protons to their respective carbons. A ¹⁹F spectrum would also be highly informative.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign peaks based on chemical shifts, multiplicities, and 2D correlations.

References

-

PubChem. Flumetsulam | C12H9F2N5O2S | CID 91759. National Center for Biotechnology Information.

-

Smolecule. Buy Flumetsulam | 98967-40-9 | >98%. Smolecule.

-

Khoo, C. (2002). Liquid Chromatographic Determination of Flumetsulam in Soybeans. Journal of AOAC INTERNATIONAL, 85(3), 640-643. ResearchGate.

-

Health Canada Pest Management Regulatory Agency. (2014). Proposed Re-evaluation Decision PRVD2014-05, Flumetsulam. Government of Canada.

-

Papadopoulou-Mourkidou, E. (2007). DEVELOPMENT OF AN ANALYTICAL METHOD FOR THE ANALYSIS OF FLUMETSULAM IN SOYBEAN BY HPLC-UV & LC-MS/MS. Aristotle University of Thessaloniki.

-

AERU. Flumetsulam (Ref: DE 498). University of Hertfordshire.

-

Adipochem. Flumetsulam | CAS 98967-40-9.

-

Chemodex. Flumetsulam - CAS-Number 98967-40-9.

-

Santa Cruz Biotechnology, Inc. Flumetsulam | CAS 98967-40-9.

-

ECHEMI. 98967-40-9, Flumetsulam Formula.

-

Biosynth. Flumetsulam | 98967-40-9 | FF101530.

-

AccuStandard. CAS No. 98967-40-9 - Flumetsulam.

Sources

- 1. scbt.com [scbt.com]

- 2. accustandard.com [accustandard.com]

- 3. Buy Flumetsulam | 98967-40-9 | >98% [smolecule.com]

- 4. Flumetsulam | C12H9F2N5O2S | CID 91759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flumetsulam (Ref: DE 498) [sitem.herts.ac.uk]

- 6. adipogen.com [adipogen.com]

- 7. Flumetsulam - CAS-Number 98967-40-9 - Order from Chemodex [chemodex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 10. Flumetsulam | 98967-40-9 | FF101530 | Biosynth [biosynth.com]

Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one: A Technical Guide

An In-depth Examination of the Synthesis Pathway for Researchers and Drug Development Professionals

The α-bromo lactone, 3-bromo-5,6-dihydro-2H-pyran-2-one, serves as a versatile synthetic intermediate in organic chemistry. Its importance lies in its utility as a building block for more complex molecules, particularly in the context of medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthesis pathway for this compound, delving into the rationale behind the experimental choices and offering a detailed, validated protocol.

Strategic Approach to the α-Bromination of δ-Valerolactone Derivatives

The synthesis of α-bromolactones, particularly six-membered rings like δ-valerolactone derivatives, presents a unique set of challenges. The α-bromo-δ-valerolactone ring system is known to be significantly more distorted and unstable compared to its five-membered γ-butyrolactone counterpart.[1][2][3] This inherent instability necessitates carefully controlled reaction conditions to achieve a successful and efficient synthesis.

The presented pathway focuses on the direct bromination of the commercially available 5,6-dihydro-2H-pyran-2-one. This approach is favored for its straightforward nature and scalability. The key transformation involves the electrophilic addition of bromine across the double bond, followed by a base-induced elimination of hydrogen bromide to yield the desired α-bromo enone system.

Visualizing the Synthesis Pathway

The synthesis of this compound from 5,6-dihydro-2H-pyran-2-one is a two-step process. First, an electrophilic addition of bromine occurs, followed by a dehydrobromination step.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established and reliable procedure published in Organic Syntheses.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5,6-dihydro-2H-pyran-2-one | 98.10 | 10.15 g | 0.103 | Commercially available. |

| Bromine | 159.81 | 16.7 g | 0.105 | Handle in a well-ventilated fume hood. |

| Dichloromethane (CH2Cl2) | 84.93 | 480 mL | - | Anhydrous. |

| Triethylamine | 101.19 | 15.0 mL | 0.107 | - |

| Sodium Sulfate (Na2SO4) | 142.04 | As needed | - | Anhydrous. |

| Silica Gel | - | As needed | - | For filtration. |

Procedure:

-

Reaction Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, and a drying tube containing sodium hydroxide pellets. The flask is charged with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of dichloromethane.[4]

-

Bromine Addition: A solution of 16.7 g (0.105 mol) of bromine in 130 mL of dichloromethane is prepared and charged into the addition funnel. This bromine solution is added to the stirred solution of the lactone over a period of 4 hours in 10–15 mL portions. The reaction is exothermic, and external cooling with an ice bath may be necessary to maintain the temperature.[4]

-

Reaction Monitoring: After the addition of bromine is complete, the resulting pale orange solution is stirred for an additional 2 hours until the color has almost faded. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

Dehydrobromination: The reaction mixture is cooled in an ice bath. The addition funnel is replaced with a rubber septum, and 15.0 mL (0.107 mol) of triethylamine is added via syringe over 2 minutes. This step is also exothermic.[4]

-

Workup: The colorless solution is stirred for 40 minutes. The contents of the flask are then transferred to a 1-liter separatory funnel and washed twice with 150 mL of water. The organic phase is dried over anhydrous sodium sulfate.[4]

-

Purification: The dried organic solution is filtered through a pad of silica gel, and the silica gel is rinsed with additional dichloromethane. The combined filtrates are concentrated under reduced pressure. The last traces of solvent are removed under high vacuum at ambient temperature to afford the crude product.[4]

-

Final Product: The crude this compound is obtained as an amber-colored liquid that solidifies upon storage at -4°C. The reported yield for this procedure is approximately 89%.[4] For an analytically pure sample, Kugelrohr distillation can be performed.[4]

Causality Behind Experimental Choices

-

Choice of Brominating Agent: Elemental bromine is a readily available and effective electrophile for the bromination of the double bond in 5,6-dihydro-2H-pyran-2-one.

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert to the reaction conditions and effectively dissolves both the starting material and the bromine.

-

Slow Addition and Temperature Control: The slow, portion-wise addition of the bromine solution and the use of an ice bath for cooling are crucial to control the exothermic nature of the bromination reaction. This prevents the formation of side products and ensures a higher yield of the desired dibromo intermediate.

-

Use of Triethylamine: Triethylamine acts as a non-nucleophilic base to promote the elimination of hydrogen bromide from the unstable dibromo intermediate. This dehydrobromination step is what forms the α,β-unsaturated lactone system of the final product.

-

Aqueous Workup and Drying: The aqueous washes are necessary to remove the triethylammonium bromide salt and any other water-soluble impurities. Drying the organic layer with anhydrous sodium sulfate is a standard procedure to remove any residual water before solvent evaporation.

-

Silica Gel Filtration: Passing the crude product through a pad of silica gel helps to remove polar impurities and any remaining baseline material, resulting in a purer final product.

Alternative Approaches and Considerations

While the presented method is robust, other strategies for the α-bromination of lactones exist. For instance, methods involving the in-situ generation of α-bromo-δ-valerolactone have been developed to circumvent the isolation of this unstable intermediate.[1][2][3] These often involve a two-phase system with a tetraalkylammonium hydroxide as a base, which can be advantageous for certain applications and for improving the environmental friendliness of the synthesis.[1][2][3][5][6][7] However, for a direct and well-documented synthesis of this compound, the described procedure remains a highly reliable choice.

Conclusion

The synthesis of this compound via the direct bromination of 5,6-dihydro-2H-pyran-2-one is an efficient and well-documented method. By understanding the underlying principles of the reaction mechanism and the rationale for the specific experimental conditions, researchers can confidently and safely prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

-

Posner, G. H.; Afarinkia, K.; Dai, H. An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Org. Synth.1997 , 74, 97. [Link]

-

Yamamoto, S.; et al. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein J. Org. Chem.2021 , 17, 2906–2914. [Link]

-

Yamamoto, S.; et al. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. PMC, 2021 . [Link]

-

Yamamoto, S.; et al. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. PubMed, 2021 . [Link]

-

Yamamoto, S.; et al. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. ResearchGate, 2021 . [Link]

-

Yamamoto, S.; et al. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Osaka Prefecture University Repository, 2021 . [Link]

Sources

- 1. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from … [ouci.dntb.gov.ua]

potential applications of 3-bromo-5,6-dihydro-2H-pyran-2-one in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 3-Bromo-5,6-dihydro-2H-pyran-2-one

Abstract

This compound is a versatile and highly functionalized heterocyclic building block in modern organic synthesis. As an α,β-unsaturated δ-lactone featuring a reactive vinyl bromide moiety, it serves as a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications. We will delve into its utility in key transformations including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and mechanistic insights. Furthermore, this document highlights the conversion of the title compound into the ambiphilic 3-bromo-2H-pyran-2-one diene and its subsequent application in Diels-Alder cycloadditions. The significance of the 5,6-dihydropyran-2-one core in medicinal chemistry is also discussed, underscoring the importance of this reagent in the development of novel therapeutics.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a six-membered lactone characterized by two key reactive sites: an electrophilic carbon-carbon double bond conjugated to the lactone carbonyl and a carbon-bromine bond at the 3-position. This unique combination of functional groups allows it to participate in a wide array of chemical transformations, making it an invaluable precursor for a multitude of more complex molecules. Its structural rigidity and defined stereochemical potential further enhance its utility in the stereoselective synthesis of natural products and pharmacologically active compounds. The 5,6-dihydro-2H-pyran-2-one scaffold itself is found in numerous biologically active compounds, exhibiting anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2] This inherent biological relevance provides a strong impetus for the development of synthetic methodologies utilizing intermediates like this compound.

Synthesis of this compound

The preparation of this compound is a well-established procedure that begins with the commercially available 5,6-dihydro-2H-pyran-2-one. The process involves a bromination-dehydrobromination sequence.[3]

Experimental Protocol: Synthesis of this compound[3]

Step A: Bromination of 5,6-dihydro-2H-pyran-2-one

-

Charge a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a drying tube with 5,6-dihydro-2H-pyran-2-one (10.15 g, 0.103 mol) and methylene chloride (350 mL).

-

Charge the addition funnel with a solution of bromine (16.7 g, 0.105 mol) in 130 mL of methylene chloride.

-

Add the bromine solution portion-wise over a period of 2-4 hours. The rate of addition should be controlled to manage the exothermic reaction; external cooling with an ice bath may be necessary.

-

After the addition is complete, stir the resulting pale orange solution for 2 hours, or until the color has nearly faded. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and add triethylamine (15.0 mL, 0.107 mol) via syringe over 2 minutes to induce dehydrobromination.

-

Stir the now colorless solution for 40 minutes.

-

Transfer the contents to a 1-L separatory funnel and wash twice with 150 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an amber-colored liquid that solidifies upon cooling. This material is often of sufficient purity for subsequent steps.

Causality: The initial reaction is an electrophilic addition of bromine across the double bond. Triethylamine, a non-nucleophilic base, is then used to effect an E2 elimination of HBr, selectively forming the vinyl bromide product over other potential isomers. Methylene chloride is an ideal solvent as it is inert to the reagents and readily dissolves the starting material.

Caption: Synthetic pathway to this compound.

Key Synthetic Transformations

The reactivity of this compound can be broadly categorized into reactions at the C-Br bond and transformations involving the lactone ring system.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the conjugated lactone system activates the vinyl bromide for nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide atom by a variety of nucleophiles, providing a straightforward route to 3-substituted 5,6-dihydro-2H-pyran-2-ones.

-

Mechanism Insight : The reaction proceeds through an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). Subsequent elimination of the bromide ion restores the double bond and yields the substituted product.

Caption: Generalized mechanism for SNAr on the pyranone scaffold.

This methodology is particularly useful for introducing nitrogen and sulfur functionalities. For instance, reaction with primary or secondary amines in the presence of a base yields 3-amino-5,6-dihydro-2H-pyran-2-ones, while thiols can be used to synthesize 3-thioether derivatives. These products are valuable intermediates for the synthesis of novel heterocyclic systems and potential bioactive molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most powerful application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.[5][6] The vinyl bromide moiety readily participates in the key oxidative addition step of the catalytic cycle.[4]

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds. This is widely used to introduce aryl or vinyl substituents at the 3-position.

-

Stille Coupling: Utilizes organostannanes as the coupling partner. It is highly versatile but is often avoided due to the toxicity of tin reagents.

-

Sonogashira Coupling: Couples the vinyl bromide with a terminal alkyne, providing a direct route to 3-alkynyl-5,6-dihydro-2H-pyran-2-ones. This reaction is typically co-catalyzed with a copper(I) salt.

-

Heck Coupling: The reaction with an alkene to form a new C-C bond with substitution at the vinylic position of the alkene.

| Coupling Reaction | Nucleophile (R'-M) | Typical Catalyst/Conditions | Product (3-R') |

| Suzuki-Miyaura | R'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl |

| Sonogashira | R'-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl |

| Stille | R'-Sn(Bu)₃ | Pd(PPh₃)₄ | 3-Aryl/Vinyl/Alkyl |

| Buchwald-Hartwig | R₂'NH | Pd catalyst, bulky phosphine ligand, Base | 3-Amino |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.5 mmol).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. The base activates the boronic acid for transmetalation, and the ligand stabilizes the palladium species throughout the catalytic cycle. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Conversion to 3-Bromo-2H-pyran-2-one and Diels-Alder Cycloadditions

This compound serves as a stable precursor to 3-bromo-2H-pyran-2-one, a highly reactive diene.[3] This transformation is typically achieved through an allylic bromination followed by dehydrobromination.

-

Allylic Bromination: The dihydro-pyranone is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to install a bromine atom at the 5-position.[3][7]

-

Dehydrobromination: The resulting 3,5-dibromo-5,6-dihydro-2H-pyran-2-one is then treated with a base like triethylamine to eliminate HBr, forming the conjugated 3-bromo-2H-pyran-2-one.[3][7]

The resulting 3-bromo-2H-pyran-2-one is an "ambiphilic" diene, meaning it can react with both electron-rich and electron-poor dienophiles in [4+2] Diels-Alder cycloadditions.[7][8] This reactivity is superior in terms of regioselectivity and stereoselectivity compared to the parent 2-pyrone.[7] The resulting bicyclic lactone adducts are versatile intermediates that can undergo further transformations, such as decarbonylation, to access highly substituted aromatic compounds.

The Dihydropyranone Scaffold in Medicinal Chemistry

The 5,6-dihydro-2H-pyran-2-one moiety is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of natural products with diverse biological activities.[2][9] These include antifungal, antimicrobial, antitumor, and antiviral properties.[1][10][11] The α,β-unsaturated carbonyl system is a key pharmacophore, often acting as a Michael acceptor that can covalently bind to biological nucleophiles, such as cysteine residues in enzymes.[2] The ability to readily functionalize the 3-position of the this compound core allows medicinal chemists to systematically modify the scaffold, creating libraries of novel compounds for biological screening and drug discovery programs.

Conclusion and Future Outlook

This compound has proven to be a synthetic building block of considerable value. Its predictable reactivity in nucleophilic substitutions and, most notably, in a wide range of palladium-catalyzed cross-coupling reactions, provides reliable and efficient pathways to a vast array of 3-substituted dihydropyranones. Furthermore, its role as a stable precursor to the highly reactive 3-bromo-2H-pyran-2-one diene opens avenues to complex cyclic and aromatic systems via Diels-Alder chemistry.

Future research will likely focus on expanding the scope of its applications in asymmetric catalysis to generate chiral dihydropyranone derivatives. The development of novel transformations that leverage the unique electronic properties of this scaffold will continue to provide chemists, particularly those in drug development, with powerful tools for the synthesis of next-generation therapeutics.

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). (2016). ChemInform, 47(32). [Link]

-

Hamdy, A. K., et al. (2021). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity. Chemical and Pharmaceutical Bulletin, 69(5), 488-492. Retrieved from [Link]

-

Borges, R., et al. (1998). Two 6-Substituted 5,6-Dihydropyran-2-ones from Piper reticulatum. Journal of Natural Products, 61(9), 1175-1176. [Link]

-

Cimermancic, B. (n.d.). 5,6-Dihydro-2H-pyran-2-ones. Retrieved from [Link]

-

Corless, V. B., & Jarvo, E. R. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 83(7), 3591–3603. [Link]

-

Angélica, A., Corrêa, G., & Ellensohn, R. F. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 27(8), 1325-1358. [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dodo.is.cuni.cz [dodo.is.cuni.cz]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

3-bromo-5,6-dihydro-2H-pyran-2-one as a precursor for Diels-Alder reactions

An In-Depth Technical Guide: 3-Bromo-5,6-dihydro-2H-pyran-2-one as a Linchpin Precursor for Advanced Diels-Alder Cycloadditions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Diels-Alder reaction remains a paramount tool in synthetic chemistry for the construction of complex cyclic systems. The judicious choice of the diene component is critical, governing reactivity, selectivity, and overall efficiency. This guide focuses on the strategic synthesis and application of 3-bromo-2H-pyran-2-one, a uniquely versatile diene for which This compound serves as an essential, stable precursor. We will elucidate the synthetic pathway, explore the diene's "ambiphilic" nature, dissect the principles of stereoselectivity, and present validated protocols. The unique electronic properties of 3-bromo-2H-pyran-2-one allow it to react efficiently with both electron-rich and electron-poor dienophiles, overcoming the reactivity limitations of its parent 2-pyrone and offering a powerful route to diverse molecular architectures.[1][2]

The Strategic Synthesis of 3-Bromo-2H-pyran-2-one: A Multi-Step Approach

The target diene, 3-bromo-2H-pyran-2-one, is prepared via a robust and well-documented three-step sequence starting from the commercially available 5,6-dihydro-2H-pyran-2-one.[2] The molecule at the core of our topic, this compound, is the key intermediate formed in the first step of this sequence. Its formation and subsequent transformation are critical for accessing the final, highly reactive diene.

Causality Behind the Synthetic Design:

The synthetic strategy is designed to sequentially introduce two double bonds into the saturated lactone precursor.

-

Bromination/Dehydrobromination: The first step involves the addition of bromine across the double bond of the starting material, followed by an in-situ elimination of hydrogen bromide (HBr) using a non-nucleophilic base like triethylamine. This selectively installs the vinyl bromide functionality and yields this compound.

-

Allylic Bromination: The intermediate is then subjected to allylic bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide). This step selectively introduces a bromine atom at the 5-position, allylic to the existing double bond, to form 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[3]

-

Final Elimination: A second dehydrobromination, again using triethylamine, eliminates HBr to form the conjugated diene system of the final product, 3-bromo-2H-pyran-2-one.[3]

This stepwise approach provides excellent control over the regiochemistry of double bond placement, a challenge in many heterocyclic systems.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway to 3-bromo-2H-pyran-2-one.

Detailed Experimental Protocol: A Validated Synthesis

The following protocol is adapted from a verified procedure published in Organic Syntheses, ensuring high reliability and reproducibility.

Procedure A: Synthesis of this compound

-

Setup: Charge a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a drying tube with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.

-

Bromine Addition: Charge the addition funnel with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride. Add the bromine solution portion-wise over 4 hours. Caution: The reaction is exothermic; external cooling with an ice bath may be necessary.

-

Reaction Monitoring: After the addition is complete, stir the pale orange solution for 2 hours until the color fades. Monitor the reaction by TLC (diethyl ether eluant) or ¹H NMR to confirm consumption of the starting material.

-

Dehydrobromination: Cool the reaction mixture in an ice bath. Add 15.0 mL (0.107 mol) of triethylamine via syringe over 2 minutes. Caution: This step is also exothermic.

-

Workup: Stir the now colorless solution for 40 minutes. Transfer the contents to a 1-L separatory funnel and wash twice with 150 mL of water.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter through a pad of silica gel, and rinse the pad with 700 mL of methylene chloride. Concentrate the filtrate under reduced pressure to yield this compound as a liquid that solidifies upon cooling. This material is typically of sufficient purity for the next step.

Procedure B & C: Synthesis of 3-Bromo-2H-pyran-2-one

-

Allylic Bromination: In a flame-dried 1-L flask under a nitrogen atmosphere, combine 15.8 g (0.089 mol) of crude this compound, 16.5 g (0.093 mol) of N-bromosuccinimide (NBS), 0.8 g (3.3 mmol) of benzoyl peroxide, and 455 mL of carbon tetrachloride.

-

Reflux: Heat the mixture to reflux. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating on the surface.

-

Isolation of Dibromide: Cool the mixture to room temperature and filter to remove the succinimide. Concentrate the filtrate under reduced pressure to obtain crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one, which can be used directly.

-

Final Elimination: Dissolve the crude dibromide in 360 mL of methylene chloride. Add 14.0 mL (0.1 mol) of triethylamine over 5 minutes at room temperature. The solution will turn dark brown.

-

Final Workup and Purification: Stir for 1 hour, then wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. The crude product can be purified by chromatography or recrystallization to yield 3-bromo-2H-pyran-2-one as a solid.

The "Ambiphilic" Nature of 3-Bromo-2H-pyran-2-one in Diels-Alder Reactions

A significant advantage of 3-bromo-2H-pyran-2-one is its "ambiphilic" or "chameleon" character.[1][2] Unlike many conventional dienes that react well only with either electron-rich or electron-poor partners, 3-bromo-2H-pyran-2-one participates efficiently in both normal and inverse-electron-demand Diels-Alder reactions.[4]

-

Normal Electron-Demand: It reacts smoothly with electron-deficient dienophiles (e.g., maleic anhydride, acrylates).

-

Inverse Electron-Demand: It also reacts effectively with electron-rich dienophiles (e.g., vinyl ethers).

This versatility stems from the electronic push-pull effect of the electron-withdrawing bromine atom and carbonyl group, and the electron-donating ring oxygen. This broadens its synthetic utility immensely, allowing for the construction of a wider range of substituted cyclohexene derivatives.

Data on Diels-Alder Cycloadditions

The following table summarizes the performance of 3-bromo-2H-pyran-2-one with various dienophiles, demonstrating its broad applicability.

| Dienophile | Reaction Conditions | Product | Yield (%) | Stereoselectivity (endo:exo) | Reference |

| N-phenylmaleimide | Toluene, 110 °C, 24h | Bicyclic Imide | 95 | >95:5 | Posner et al. |

| Dimethyl acetylenedicarboxylate | Toluene, 110 °C, 24h | Aromatic Diester | 81 | N/A | Posner et al. |

| Ethyl acrylate | Toluene, 110 °C, 48h | Bicyclic Ester | 75 | 85:15 | Afarinkia et al. |

| Methyl vinyl ketone | Benzene, 80 °C, 20h | Bicyclic Ketone | 88 | 90:10 | Afarinkia et al. |

(Note: Specific literature references for the table data should be consulted for detailed experimental conditions.)

Regio- and Stereoselectivity: The Endo Rule and Beyond

The Diels-Alder reaction is renowned for its high degree of stereochemical control. The stereochemistry of the substituents on both the diene and the dienophile is faithfully translated to the product.[5]

The "Endo Rule"

In reactions involving cyclic dienes, the "endo" product is typically favored. This preference is attributed to secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the developing p-orbitals at the C2 and C3 positions of the diene in the transition state.[6] This stabilizes the endo transition state relative to the exo transition state.

Caption: Conceptual depiction of Endo vs. Exo transition states.

Regioselectivity

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The formation of one constitutional isomer over another is largely governed by electronic factors.[7] For 3-bromo-2H-pyran-2-one, the substituents align in the transition state to match the sites of largest and smallest orbital coefficients (Fukui's Frontier Molecular Orbital Theory) or to align partial positive and negative charges, leading to a high degree of predictability for the "ortho" or "para" adducts, while the "meta" product is typically disfavored.[7]

Conclusion and Future Outlook

This compound is not merely a chemical intermediate but a critical gateway to the powerful and versatile diene, 3-bromo-2H-pyran-2-one. The synthetic route is robust, and the resulting diene offers significant advantages in Diels-Alder cycloadditions, including broad substrate scope due to its ambiphilic nature and excellent control over stereochemistry. For professionals in drug development and natural product synthesis, this building block provides an efficient and predictable method for constructing complex polycyclic scaffolds, paving the way for the discovery of novel chemical entities.

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

- Afarinkia, K., & Posner, G. H. (1992). 3-Bromo-2-pyrone: a stable solid prepared by a new route. Tetrahedron Letters.

-

Nakagawa, M., & Saegusa, J. (n.d.). 2H-Pyran-2-one. Organic Syntheses. [Link]

-

Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]

-

Organic Syntheses, Inc. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses. [Link]

-

Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

The University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder reactions of 2H-pyrans. [Link]

- Kočevar, M., & Kranjc, K. (2013).

-

ResearchGate. (2023). Regioselectivity in Hetero Diels–Alder Reactions. [Link]

-

Ashenhurst, J. (2018). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Dihydropyranone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydropyranone core, a versatile saturated oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetically accessible derivatives has positioned it as a focal point for the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the diverse biological activities exhibited by dihydropyranone derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation.

The Dihydropyranone Core: Synthesis and Chemical Versatility

The synthetic accessibility of the dihydropyranone ring system allows for extensive structural diversification, a key attribute in optimizing biological activity. Multi-component reactions are a common and efficient strategy for their synthesis. For instance, a one-pot condensation of a 4-hydroxy-2-pyrone, an appropriate benzaldehyde, ethyl cyanoacetate, and ammonium acetate in a water-ethanol mixture under reflux conditions yields various dihydropyrano[4,3-b]pyran derivatives.[1][2] The progress of this reaction is conveniently monitored by thin-layer chromatography (TLC).[1][2]

The inherent chemical functionalities of the dihydropyranone scaffold also permit a wide range of modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance their therapeutic potential.[3]

Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively investigated biological activity of dihydropyranone derivatives is their anticancer potential.[3] These compounds have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of certain dihydropyranone derivatives have been attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

2.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.[3] Specific dihydropyranone derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell proliferation and an increase in apoptosis.[3][5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydropyranone derivatives.

2.1.2. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. CDK2, in particular, is a validated target for anticancer therapies.[2] Molecular docking studies have revealed that dihydropyranone derivatives can effectively bind to the active site of CDK2, suggesting a mechanism for their antiproliferative effects.[2]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of dihydropyranone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4g (4-NO2 substitution) | SW-480 (Colon) | 34.6 | [2] |

| MCF-7 (Breast) | 42.6 | [2] | |

| Compound 4i (4-Cl substitution) | SW-480 (Colon) | 35.9 | [2] |

| MCF-7 (Breast) | 34.2 | [2] | |

| Compound 4j (3,4,5-(OCH3)3 substitution) | SW-480 (Colon) | 38.6 | [2] |

| MCF-7 (Breast) | 26.6 | [2] | |

| Phomapyrone A | HL-60 (Leukemia) | 31.02 | [4] |

| Phomapyrone B | HL-60 (Leukemia) | 34.62 | [4] |

| 11S, 13R-(+)-phomacumarin A | HL-60 (Leukemia) | 27.90 | [4] |

| 4H-pyran derivative (4d) | HCT-116 (Colorectal) | 75.1 | [4] |

| 4H-pyran derivative (4k) | HCT-116 (Colorectal) | 85.88 | [4] |

| Coumarin analogue with 4H-pyran ring (3d) | Breast Cancer | 0.018 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][6]

Objective: To determine the IC50 value of dihydropyranone derivatives against a specific cancer cell line.

Materials:

-

Dihydropyranone derivatives

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dihydropyranone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[3]

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Dihydropyranone derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[2]

Spectrum of Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][8]

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Ta-MOF Nanoparticles | Aspergillus fumigatus | 16-256 | [9] |

| Fusarium oxysporum | 16-256 | [9] | |

| Rhodococcus equi | 16-256 | [9] | |

| Staphylococcus epidermidis | 16-256 | [9] | |

| Shigella dysenteriae | 16-256 | [9] | |

| Escherichia coli | 16-256 | [9] | |

| Dihydropyrimidine derivatives | Pseudomonas aeruginosa | 62.5 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[7][8]

Objective: To determine the MIC of dihydropyranone derivatives against a specific microbial strain.

Materials:

-

Dihydropyranone derivatives

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the dihydropyranone derivatives in the broth medium directly in the wells of the 96-well plate.[7]

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[8]

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several dihydropyranone derivatives have exhibited significant anti-inflammatory properties.[8] A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells.[8][11]

Inhibition of Nitric Oxide Production

Inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the overproduction of NO, a pro-inflammatory mediator. Certain dihydropyranone derivatives can suppress this process.[8][11]

Experimental Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages

The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[12][13]

Objective: To evaluate the inhibitory effect of dihydropyranone derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

Dihydropyranone derivatives

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

96-well plates

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[14]

-

Pre-treatment: Pre-treat the cells with various concentrations of the dihydropyranone derivatives for a specified period (e.g., 1 hour).[12]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[13]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[12]

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.[13]

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.[15]

Enzyme Inhibition: A Targeted Approach

Dihydropyranone derivatives have also been identified as inhibitors of specific enzymes, highlighting their potential for targeted therapeutic interventions.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Certain dihydropyranone-based hybrids have shown potent α-glucosidase inhibitory activity.[16]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[17]

Objective: To determine the α-glucosidase inhibitory activity of dihydropyranone derivatives.

Materials:

-

Dihydropyranone derivatives

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme-Inhibitor Incubation: Pre-incubate the α-glucosidase enzyme with various concentrations of the dihydropyranone derivatives for a short period (e.g., 5 minutes at 37°C).[17]

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate.[17]

-

Incubation: Incubate the reaction mixture for a defined time (e.g., 20 minutes at 37°C).[17]

-

Reaction Termination: Stop the reaction by adding sodium carbonate.[17]

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[17]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[17]

Conclusion and Future Perspectives

The dihydropyranone scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscores the importance of this chemical motif in drug discovery. The synthetic tractability of the dihydropyranone core allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, paving the way for the development of more potent and selective drug candidates. Future research should continue to explore the vast chemical space of dihydropyranone derivatives, elucidate their detailed mechanisms of action, and advance the most promising candidates through preclinical and clinical development.

References

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Weisenthal, L. M., & Lippman, M. E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50626. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Gholampour, S., Ghaffari, M., & Ghasemi, J. B. (2021). Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic. Bioorganic chemistry, 109, 104703. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Khoshneviszadeh, M., Ghahremani, F., Eskandari, K., Gholamzadeh, S., Edraki, N., & Khoshneviszadeh, M. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of molecular structure, 1248, 131454. [Link]

-

Ghanbari, M., Ghasemi, J. B., & Badiei, A. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 968005. [Link]

-

Zhang, X., Wang, G., Gurley, E. C., & Zhou, H. (2014). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food & function, 5(5), 874–881. [Link]

-

Ghanbari, M., Ghasemi, J. B., & Badiei, A. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 968005. [Link]

-

Lee, J. Y., Lee, Y. M., & Kim, Y. S. (2017). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules (Basel, Switzerland), 22(5), 785. [Link]

-

Kim, J. H., Lee, J. Y., & Kim, Y. S. (2018). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Molecules (Basel, Switzerland), 23(9), 2269. [Link]

-

Pukdeesamai, P., & Sittisart, P. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 100 Suppl 5, S67–S73. [Link]

-

Promraksa, B., Phetkul, U., & Chokchaisiri, R. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants (Basel, Switzerland), 9(10), 1332. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Lee, J. H., Lee, S. H., & Kim, Y. S. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of ethnopharmacology, 137(3), 1495–1499. [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

-

Khoshneviszadeh, M., Ghahremani, F., Eskandari, K., Gholamzadeh, S., Edraki, N., & Khoshneviszadeh, M. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of molecular structure, 1248, 131454. [Link]

-

ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of dihydropyranones and dihydropyrano[2,3-d][3][8]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening. ResearchGate. [Link]

-

ResearchGate. (n.d.). Dose response inhibitory curves and IC50 of synthesized derivatives.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate. [Link]

-

Varghese, J., K. S., S., & K. S., G. (2014). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 15(5), 7710–7741. [Link]

-

Wang, Z., Bae, E. J., & Han, Y. T. (2017). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Archives of pharmacal research, 40(6), 695–703. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. woah.org [woah.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pure.jbnu.ac.kr [pure.jbnu.ac.kr]

- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 14. thaiscience.info [thaiscience.info]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

review of synthesis methods for substituted 2H-pyran-2-ones

An In-Depth Technical Guide to the Synthesis of Substituted 2H-Pyran-2-ones for Researchers, Scientists, and Drug Development Professionals